2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide include other thiadiazole derivatives such as:
2-amino-5-(methylthio)-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: An important intermediate in the synthesis of cephalosporins.
What sets this compound apart is its dual thiadiazole rings, which contribute to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6N6OS3 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H6N6OS3/c7-4-10-12-6(16-4)14-1-3(13)9-5-11-8-2-15-5/h2H,1H2,(H2,7,10)(H,9,11,13) |
InChI Key |
CEMOZUDSZHWYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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